molecular formula C10H14ClNO B163892 2-Amino-1-(4-methylphenyl)propan-1-one hydrochloride CAS No. 6941-17-9

2-Amino-1-(4-methylphenyl)propan-1-one hydrochloride

Cat. No.: B163892
CAS No.: 6941-17-9
M. Wt: 199.68 g/mol
InChI Key: FZNOSALCDVTESF-UHFFFAOYSA-N
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Description

Nor-Mephedrone (hydrochloride) is a stimulant drug belonging to the cathinone chemical class. It is a metabolite of the more well-known drug mephedrone (4-methylmethcathinone). Nor-Mephedrone is known for its psychoactive effects and is often used in scientific research and forensic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of nor-Mephedrone (hydrochloride) typically involves the reduction of mephedrone. The process begins with the precursor compound, mephedrone, which undergoes a series of chemical reactions to produce nor-Mephedrone. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent like tetrahydrofuran (THF) or ethanol .

Industrial Production Methods: Industrial production of nor-Mephedrone (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chemicals and equipment to ensure the purity and yield of the final product. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Nor-Mephedrone (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Nor-Mephedrone (hydrochloride) is widely used in scientific research due to its psychoactive properties. Some of its applications include:

    Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of cathinone derivatives.

    Biology: Studied for its effects on neurotransmitter systems, particularly dopamine and serotonin transporters.

    Medicine: Investigated for its potential therapeutic applications and toxicological effects.

    Industry: Used in the development of new psychoactive substances and forensic toxicology.

Mechanism of Action

Nor-Mephedrone (hydrochloride) exerts its effects by acting as a substrate for monoamine transporters, particularly dopamine and serotonin transporters. It promotes the release of these neurotransmitters, leading to increased synaptic concentrations and enhanced neurotransmission. This mechanism is similar to that of other stimulant drugs, resulting in psychoactive effects such as euphoria, increased energy, and heightened alertness .

Comparison with Similar Compounds

Uniqueness of Nor-Mephedrone: Nor-Mephedrone is unique due to its specific metabolic pathway and its role as a metabolite of mephedrone. It has distinct pharmacokinetic properties and a different profile of effects compared to its parent compound and other similar cathinones .

Properties

IUPAC Name

2-amino-1-(4-methylphenyl)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-7-3-5-9(6-4-7)10(12)8(2)11;/h3-6,8H,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZNOSALCDVTESF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201344437
Record name 4-Methylcathinone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201344437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6941-17-9
Record name 2-Amino-1-(4-methylphenyl)-1-propanone hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6941-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC60487
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60487
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methylcathinone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201344437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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